2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one
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Overview
Description
2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This specific compound is notable for its unique structure, which includes a methyl group and a prop-2-en-1-yl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furan, methyl iodide, and allyl bromide.
Alkylation: The furan ring undergoes alkylation with methyl iodide in the presence of a strong base like sodium hydride to introduce the methyl group.
Allylation: The resulting intermediate is then subjected to allylation using allyl bromide under similar basic conditions to attach the prop-2-en-1-yl group.
Cyclization: The final step involves cyclization to form the furan ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Dihydrofuran and tetrahydrofuran derivatives.
Substitution: Halogenated furans and amino-substituted furans.
Scientific Research Applications
2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s furan ring and substituents enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: Lacks the prop-2-en-1-yl group, making it less versatile in certain applications.
2-Propylfuran: Contains a propyl group instead of a prop-2-en-1-yl group, affecting its reactivity and properties.
3-Methylfuran: The methyl group is positioned differently, leading to distinct chemical behavior.
Uniqueness
2-Methyl-2-(prop-2-en-1-yl)furan-3(2H)-one stands out due to its unique combination of substituents, which confer specific reactivity and potential applications not shared by its analogs. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
144580-41-6 |
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Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-methyl-2-prop-2-enylfuran-3-one |
InChI |
InChI=1S/C8H10O2/c1-3-5-8(2)7(9)4-6-10-8/h3-4,6H,1,5H2,2H3 |
InChI Key |
VLGBLKGAIUFSLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C=CO1)CC=C |
Origin of Product |
United States |
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